Product packaging for Diethyl cis-cyclopropane-1,2-dicarboxylate(Cat. No.:CAS No. 710-43-0)

Diethyl cis-cyclopropane-1,2-dicarboxylate

Cat. No.: B148969
CAS No.: 710-43-0
M. Wt: 186.2 g/mol
InChI Key: SXLDHZFJMXLFJU-KNVOCYPGSA-N
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Description

Diethyl cis-cyclopropane-1,2-dicarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O4 B148969 Diethyl cis-cyclopropane-1,2-dicarboxylate CAS No. 710-43-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl (1R,2S)-cyclopropane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLDHZFJMXLFJU-KNVOCYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chiral Dirhodium Catalysts:dirhodium Tetracarboxylate Complexes Are Exceptionally Effective Catalysts for the Cyclopropanation of Alkenes with Diazoacetates. by Designing the Carboxylate Ligands to Be Chiral, the Catalyst Creates a Chiral Environment That Forces the Reaction to Proceed with High Enantioselectivity. for Example, Catalysts Like Rh₂ R P Ph Tpcp ₄ Have Been Used for the Asymmetric Cyclopropanation of Various Vinyl Heterocycles, Achieving Enantioselectivity Ranging from 86% to over 99% Ee.

Green Chemistry Principles in Diethyl cis-cyclopropane-1,2-dicarboxylate Synthesis

The principles of green chemistry encourage the development of chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this primarily involves exploring safer, more environmentally benign reaction media.

Alternative Reaction Media (e.g., Water, Ionic Liquids, Solvent-Free Conditions)

The traditional Simmons-Smith reaction relies on organic solvents like dichloromethane, which are effective but pose environmental and health risks. Green chemistry seeks to replace such volatile organic compounds (VOCs) with safer alternatives.

Water: Water is an ideal green solvent as it is non-toxic, non-flammable, and abundant. However, its application in Simmons-Smith type reactions is severely limited because the organozinc reagents are highly water-sensitive and would decompose rapidly upon contact. Therefore, direct use of water as a solvent for this specific transformation is not feasible without significant modification of the reagents.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as solvents. They are attractive green alternatives due to their negligible vapor pressure, which reduces air pollution. Their use in various chemical reactions is an active area of research, as they can sometimes enhance reaction rates and selectivity. While specific studies on the synthesis of this compound in ionic liquids are not prominent, the exploration of ILs as a medium for metal-catalyzed carbene transfer reactions is a promising avenue for future green synthesis.

Solvent-Free Conditions: Performing reactions without any solvent minimizes waste and can lead to improved efficiency. Such conditions are typically achieved through grinding solid reactants together or by heating a liquid substrate that can also act as the reaction medium. This approach is highly desirable from a green chemistry perspective, though its applicability depends heavily on the physical properties and reactivity of the starting materials.

Alternative Energy Input (e.g., Electrochemistry, Mechanochemistry, Microwave, Ultrasound Irradiation)

The introduction of alternative energy sources to drive chemical reactions offers significant advantages over conventional heating, such as dramatically reduced reaction times, improved yields, and often, enhanced selectivity. While specific literature on the synthesis of this compound using all these techniques is not extensively detailed, the principles have been widely applied to cyclopropanation reactions, demonstrating their potential.

Microwave Irradiation: Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules through the direct interaction of the substrate and solvent with a microwave field. This rapid and uniform heating can accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional oil-bath heating. rsc.org For cyclopropanation reactions, microwave irradiation can significantly shorten the time required for the reaction, for example, reducing multi-hour refluxing to mere minutes. mdpi.com This technique is particularly advantageous for reactions that require high temperatures, minimizing the formation of degradation byproducts.

Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, facilitates reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized "hot spots" with transient high temperatures and pressures, leading to a dramatic increase in reaction rates. academie-sciences.fr Ultrasound has been successfully used for the stereospecific synthesis of various cyclopropane (B1198618) derivatives, offering advantages such as simple operation, high yields, and short reaction times at ambient temperatures. academie-sciences.frnih.gov The mechanical effects of sonication also help in mass transfer and the activation of reactive surfaces.

Below is a comparative table illustrating the general advantages of these alternative energy inputs over conventional methods in the context of organic synthesis.

ParameterConventional HeatingMicrowave IrradiationUltrasound Irradiation
Heating Mechanism Conduction & ConvectionDielectric HeatingAcoustic Cavitation
Reaction Time Hours to DaysMinutes to HoursMinutes to Hours
Energy Efficiency LowHighModerate to High
Temperature Gradient Non-uniformUniformLocalized Hot Spots
Typical Yields VariableOften ImprovedOften Improved
Process Control StandardPreciseModerate

While direct, documented applications of electrochemistry and mechanochemistry for the synthesis of this compound are not prominent in the literature, these fields represent emerging areas with significant potential for greener chemical synthesis.

Biocatalysis and Photocatalysis in Cyclopropanation

Catalysis is at the heart of green chemistry, and the use of biocatalysts (enzymes) and photocatalysts offers highly selective and efficient routes to complex molecules under mild conditions.

Biocatalysis: The use of enzymes for chemical transformations provides unparalleled stereoselectivity. Heme-containing proteins, for instance, have been engineered to catalyze asymmetric cyclopropanation reactions via carbene transfer. nih.gov These biocatalytic systems can produce specific stereoisomers (cis or trans) with high diastereomeric and enantiomeric excess, which is challenging to achieve with traditional chemical catalysts. nih.gov For example, engineered variants of enzymes like dehaloperoxidase have been repurposed to catalyze the asymmetric cyclopropanation of vinyl esters with ethyl diazoacetate (EDA), yielding functionalized cyclopropanes with excellent stereocontrol. wpmucdn.com This strategy avoids the need for expensive and often toxic heavy metal catalysts and operates in aqueous media under mild conditions.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive intermediates under exceptionally mild conditions. For the synthesis of challenging cis-cyclopropanes, photodecarboxylation methods have been developed. nih.gov These reactions can proceed through the formation of an electron donor-acceptor (EDA) complex between reactants, which is activated by visible light without the need for an external photocatalyst. nih.govchemrxiv.org This "self-sensitized" approach allows for the modular and enantioselective synthesis of cis-cyclopropanes from abundant olefin starting materials. nih.gov

The table below summarizes key findings from recent research in these catalytic fields for the synthesis of cis-cyclopropane derivatives.

Catalytic MethodCatalyst TypeKey FeaturesSubstratesProduct Stereoselectivity
Biocatalysis Engineered Heme ProteinsHigh stereoselectivity, mild aqueous conditions, avoids toxic metals.Alkenes, Ethyl DiazoacetateHigh cis or trans selectivity depending on enzyme variant. nih.gov
Biocatalysis Engineered DehaloperoxidaseRepurposed enzyme for asymmetric cyclopropanation.Vinyl Esters, Ethyl DiazoacetateUp to 99.5:0.5 diastereomeric and enantiomeric ratios. wpmucdn.com
Photocatalysis Self-sensitized (No external catalyst)Visible light activation, forms EDA complex, mild conditions.Olefins, N-hydroxyphthalimide estersHighly selective for cis-cyclopropanes. nih.gov

E-Factor Calculations and Sustainability Assessments

A critical aspect of modern chemical process development is the evaluation of its environmental impact and sustainability. Green chemistry metrics provide a quantitative framework for this assessment.

E-Factor (Environmental Factor): The E-Factor is one of the simplest and most widely used green metrics. It is defined as the total mass of waste produced divided by the mass of the desired product.

E-Factor = (Total Mass of Inputs - Mass of Product) / Mass of Product

An ideal E-Factor is 0, signifying a zero-waste process. In reality, different sectors of the chemical industry have vastly different typical E-Factors, with pharmaceutical manufacturing often having the highest due to complex, multi-step syntheses.

Sustainability Assessments: More comprehensive assessments like the EcoScale or Life Cycle Assessment (LCA) provide a more holistic view. The EcoScale assigns a score out of 100 to a chemical process, subtracting penalty points for factors such as high temperature, hazardous reagents, and complex workup procedures. nih.gov An LCA evaluates the environmental impact of a product or process throughout its entire life cycle, from raw material extraction to final disposal. nih.gov

To illustrate the E-Factor concept, a hypothetical calculation is presented for a classic synthesis of Diethyl 1,1-cyclopropanedicarboxylate, a constitutional isomer of the target compound, which provides a relevant model. The synthesis involves the reaction of diethyl malonate with 1,2-dibromoethane.

Input CompoundMolar Mass ( g/mol )Moles UsedMass Used (g)
Diethyl Malonate160.170.580.09
1,2-Dibromoethane187.860.75140.90
Total Inputs 220.99
Product
Diethyl 1,1-cyclopropanedicarboxylate186.210.35 (70% yield)65.17
Waste Calculation
Total Waste 220.99 g (Inputs) - 65.17 g (Product) = 155.82 g
E-Factor 155.82 g (Waste) / 65.17 g (Product) = 2.39

This is a representative calculation and does not include solvents, reagents for workup, or energy consumption, which would further increase the E-Factor in a real-world scenario.

By applying such metrics, chemists can compare different synthetic routes, identify hotspots for waste generation, and prioritize the development of more sustainable and resource-efficient methodologies for producing valuable compounds like this compound.

Reactivity and Reaction Mechanisms of Diethyl Cis Cyclopropane 1,2 Dicarboxylate and Its Derivatives

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The inherent strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) is a primary driving force for reactions that lead to its opening. The presence of two ester groups further activates the ring towards certain types of cleavage.

Nucleophilic Ring-Opening Reactions

Cyclopropanes bearing electron-withdrawing groups, such as diethyl cyclopropane-1,2-dicarboxylate, are classified as activated cyclopropanes and are susceptible to ring-opening addition reactions with nucleophiles. ganeshremedies.com In what are often termed donor-acceptor (D-A) cyclopropanes, the ring is polarized by both an electron-donating and an electron-accepting group, facilitating nucleophilic attack. While diethyl cis-cyclopropane-1,2-dicarboxylate has two acceptor groups, the principles of activation still apply, making the ring behave as a "homo-Michael" acceptor.

The reaction mechanism typically involves the nucleophile attacking one of the carbon atoms adjacent to an ester group. This attack leads to the cleavage of a C-C bond in the ring, forming a stabilized carbanion intermediate, which is subsequently protonated or undergoes further reaction. For instance, diethyl cyclopropane-1,1-dicarboxylate has been shown to react with secondary amines via ring-opening, where the nucleophile adds to the carbon beta to the ester groups. umt.edu

Recent studies have explored the ring-opening of cyclopropane dicarboxylates with various nucleophiles, often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the ring. For example, donor-acceptor cyclopropanes with geminal esters react with chalcogenyl halides (sulfenyl and selenyl halides) in the presence of MgI2 to yield ring-opened products. acs.org In a similar fashion, thiourea (B124793) can act as a bis-nucleophile in a Lewis acid-catalyzed cascade, leading to a formal [4+1]-cycloaddition after ring-opening. uni-regensburg.de

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Substituted Cyclopropane Dicarboxylates

Cyclopropane DerivativeNucleophile/ReagentCatalystProduct TypeReference
D-A Cyclopropane Dicarboxylatep-Tolylsulfenyl chlorideMgI₂1,3-Chlorosulfenylated product acs.org
D-A Cyclopropane DicarboxylatePhenylselenyl chlorideMgI₂1,3-Chloroselenylated product acs.org
Fused Bicyclic D-A CyclopropaneThioureaSc(OTf)₃Bicyclic Furo-, Pyrano-, or Pyrrololactam uni-regensburg.de
Diethyl 2-vinylcyclopropane-1,1-dicarboxylateSecondary AminesNoneRing-opened addition product umt.edursc.org

Acid-Catalyzed Rearrangements and Isomerizations

Lewis acids play a crucial role in activating the cyclopropane ring towards cleavage. By coordinating to the carbonyl oxygen of one or both ester groups, a Lewis acid increases the electron-withdrawing effect, further polarizing the C-C bonds and facilitating heterolytic bond cleavage. This process typically generates a zwitterionic or 1,3-dipole intermediate. rsc.orgresearchgate.net

The fate of this intermediate depends on the specific substrate and the reaction conditions. For example, the reaction of trans-2-aroyl-3-styrylcyclopropane-1,1-dicarboxylates with different Lewis acids leads to distinct products. nih.govacs.org With tin(IV) chloride (SnCl₄), the intermediate undergoes a vinylcyclopropane-cyclopentene rearrangement to form cyclopentene (B43876) derivatives. nih.govacs.org In contrast, using titanium(IV) chloride (TiCl₄) results in proton elimination to furnish E,E-1,3-diene derivatives stereoselectively. nih.govacs.org

In the absence of an external trapping agent, Lewis acid activation can lead to rearrangements or oligomerization. The reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with SnCl₄ or TiCl₄ alone results in a rapid ring-opening to form a chlorinated product after quenching with water or methanol (B129727). nih.gov Tantalum(V) chloride (TaCl₅) has also been shown to be effective in promoting the ring-opening of similar cyclopropane derivatives. nih.gov

Thermal Rearrangements and Transformations

The thermal chemistry of cyclopropanes involves two primary pathways: geometrical (cis-trans) isomerization and structural isomerization (rearrangement). For 1,2-disubstituted cyclopropanes, geometrical isomerization typically occurs at a lower temperature than structural rearrangement. researchgate.net

The thermal cis-trans isomerization is a reversible, unimolecular reaction that is believed to proceed through a propane-1,3-diyl (or trimethylene) biradical intermediate. thieme-connect.de Cleavage of a C-C bond forms the biradical, which can then undergo rotation around a C-C single bond before re-closing the ring. This process interconverts the cis and trans isomers. Studies on 1,2-dimethylcyclopropane (B14754300) have shown that this geometrical isomerization is significantly faster than the structural rearrangement to pentene isomers. researchgate.netcapes.gov.br The activation energy for the cis-trans isomerization of cis-1,2-dimethylcyclopropane (B1205809) is approximately 59.4 kcal/mol. researchgate.net Substituents can influence this energy barrier; for instance, cyano groups lower the activation enthalpy, indicating stabilization of the biradical intermediate. researchgate.net

At higher temperatures, structural isomerization occurs. For the parent cyclopropane, this involves rearrangement to propene. For substituted cyclopropanes like this compound, more complex rearrangements could occur, though specific literature on the thermal structural isomerization of this compound is sparse.

Metal-Catalyzed Ring-Opening Reactions (e.g., Zeise's Salt Catalysis)

Transition metals, particularly platinum, palladium, rhodium, and nickel complexes, can catalyze the ring-opening and rearrangement of cyclopropanes. acs.org The mechanism often involves the oxidative addition of the metal into a strained C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate. This intermediate can then undergo various transformations, including reductive elimination to yield rearranged products.

A well-studied example involves the catalysis by platinum salts like Zeise's salt (K[PtCl₃(C₂H₄)]·H₂O). Theoretical studies on the rearrangement of bicyclic cyclopropane derivatives catalyzed by Zeise's salt suggest that the reaction proceeds via the insertion of the platinum metal into the cyclopropane ring. acs.org The study indicates that the dimeric form of Zeise's salt may be the active catalyst. The platinum atom is believed to first coordinate to a donor atom (like an oxygen on a substituent) before oxidative addition into the ring occurs. acs.org This process leads to the formation of various rearranged monocyclic products with calculated activation barriers in the range of 19–25 kcal/mol. acs.org

Functional Group Transformations of the Ester Moieties

The ethyl ester groups of this compound can undergo typical ester reactions, such as hydrolysis, transesterification, reduction, and amidation. These transformations leave the cyclopropane ring intact, provided the reaction conditions are sufficiently mild.

Hydrolysis to Cyclopropane-1,2-dicarboxylic Acids

One of the most fundamental transformations of this compound is its hydrolysis to the corresponding cis-cyclopropane-1,2-dicarboxylic acid. stenutz.eu This reaction is typically carried out under basic conditions, a process known as saponification.

The hydrolysis is generally achieved by heating the diester with an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), often with a co-solvent like methanol or ethanol (B145695) to ensure miscibility. orgsyn.org The reaction proceeds through a nucleophilic acyl substitution mechanism, where hydroxide ions attack the electrophilic carbonyl carbon of each ester group. This is followed by the elimination of ethoxide as a leaving group, forming the carboxylate salt. A final acidification step with a strong acid (e.g., HCl) protonates the dicarboxylate to yield the free cis-cyclopropane-1,2-dicarboxylic acid. The hydrolysis of the related dimenthyl ester to the dicarboxylic acid has been achieved using a 10% KOH solution in 9:1 methanol/water at 60°C. orgsyn.org Esters of cyclopropanecarboxylic acids have been noted to show enhanced stability towards hydrolysis compared to non-cyclic analogues, a factor attributed to hyperconjugative stabilization. nih.gov

Reductions to Alcohols

The reduction of the ester functionalities in cyclopropane derivatives is a fundamental transformation that yields corresponding alcohols. For instance, the reduction of diethyl trans-1,2-cyclopropanedicarboxylate using lithium aluminum hydride in tetrahydrofuran (B95107) results in the formation of trans-1,2-bis(hydroxymethyl)cyclopropane. orgsyn.org This reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of an ethoxide ion. A second hydride addition then reduces the resulting aldehyde to the primary alcohol. While this example illustrates the reduction of the trans-isomer, the same principle applies to the cis-isomer, this compound, which would be expected to yield cis-1,2-bis(hydroxymethyl)cyclopropane under similar reducing conditions.

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. mdpi.com This reaction is typically catalyzed by an acid or a base. In the context of this compound, transesterification can be employed to synthesize different dialkyl esters of cis-cyclopropane-1,2-dicarboxylic acid. For example, reacting this compound with methanol in the presence of a suitable catalyst would lead to the formation of dimethyl cis-cyclopropane-1,2-dicarboxylate and ethanol. The efficiency of the reaction is influenced by factors such as the molar ratio of the alcohol to the ester, the concentration of the catalyst, and the reaction temperature. mdpi.com

Derivatization via Substitution Reactions at the Ester Group

The ester groups of this compound can undergo various substitution reactions to yield a range of derivatives. These reactions are pivotal for introducing new functional groups and for the synthesis of more complex molecules. For instance, the reaction of aldehydes and dialdehydes with ethyl cyanoacetate (B8463686) and cyanogen (B1215507) bromide can produce diethyl 1,2-dicyano-3-alkyl/arylcyclopropane-1,2-dicarboxylate stereoselectively. researchgate.net This highlights the versatility of the cyclopropane ring in accommodating various substituents through reactions involving the ester groups.

Cycloaddition Reactions Involving the Cyclopropane Ring

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. pressbooks.pub The strained cyclopropane ring of this compound and its derivatives can participate in various cycloaddition reactions, leading to the formation of larger ring systems.

[3+2] Cycloadditions

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, involves the reaction of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile) to form a five-membered ring. wikipedia.orgresearchgate.netnih.gov Donor-acceptor cyclopropanes can undergo [3+2] cycloaddition reactions with various 2π-components. researchgate.net In these reactions, the cyclopropane acts as the three-carbon component. For example, halogenated donor-acceptor cyclopropanes can serve as surrogates for donor-acceptor cyclopropenes in [3+2] cycloadditions, leading to the formation of unsaturated five-membered rings after elimination. researchgate.net

[3+3] Cycloadditions

While less common than [3+2] cycloadditions, [3+3] cycloaddition reactions provide a route to six-membered rings. These reactions would involve the cyclopropane ring acting as a three-carbon component reacting with another three-atom component. The specific reactivity of this compound in [3+3] cycloadditions is an area of ongoing research.

1,3-Dipolar Cycloaddition to form Pyrazolines

A specific and important application of [3+2] cycloaddition is the synthesis of pyrazoline derivatives. researchgate.net This is achieved through the 1,3-dipolar cycloaddition of a diazo compound (a 1,3-dipole) with a dipolarophile. While the double bond of an alkene is a common dipolarophile, the strained C-C bonds of a cyclopropane ring can also exhibit reactivity towards 1,3-dipoles. The reaction of this compound or its derivatives with diazoalkanes can lead to the formation of pyrazoline systems, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. researchgate.netnih.gov

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving this compound is a critical aspect of its synthetic utility. The meso nature of this compound, possessing a plane of symmetry, makes it an ideal substrate for desymmetrization reactions to yield chiral products. Furthermore, the rigid cyclopropane ring provides a well-defined conformational framework that influences the stereochemical outcome of various transformations.

Diastereoselective and Enantioselective Transformations

The conversion of the achiral this compound into chiral, non-racemic products is a key focus of its chemistry. This is primarily achieved through enantioselective transformations, particularly enzymatic hydrolysis, which selectively acts on one of the two enantiotopic ester groups.

Enzymatic Hydrolysis:

Pig Liver Esterase (PLE) is a widely utilized enzyme for the asymmetric hydrolysis of a variety of esters, including cyclic meso-diesters. wikipedia.org The principle of this transformation lies in the enzyme's chiral active site, which preferentially binds and hydrolyzes one of the two enantiotopic ester groups of the meso substrate. wikipedia.org This process, known as desymmetrization, can theoretically lead to a 100% yield of a single enantiomer of the corresponding monoester. orgsyn.org

In the case of this compound, PLE-catalyzed hydrolysis leads to the formation of the chiral monoester, (1R,2S)-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid, or its (1S,2R) enantiomer, depending on the specific enzyme preparation and reaction conditions. The enantiomeric excess (ee) of the product is a measure of the reaction's selectivity. While specific data for the PLE-catalyzed hydrolysis of the cis-diethyl ester is not extensively documented in readily available literature, the principle is well-established for similar meso-diesters.

For instance, the enzymatic hydrolysis of related cyclic diesters, such as dimethyl cis-4,5-epoxy-cis-1,2-cyclohexanedicarboxylate, using PLE has been studied, demonstrating the enzyme's ability to induce high enantioselectivity in the hydrolysis of meso compounds.

While direct data for the cis-isomer is limited, studies on the trans-isomer provide insight into the potential for high enantioselectivity in enzymatic reactions of cyclopropane dicarboxylates. For example, the hydrolysis of racemic diethyl trans-cyclopropane-1,2-dicarboxylate derivatives using microorganisms like Rhodococcus rhodochrous has been shown to proceed with moderate to high enantioselectivity. rsc.orgresearchgate.net In one study, the enzymatic hydrolysis of methyl (±)-trans-2-carbamoylcyclopropanecarboxylate resulted in the isolation of the unreacted (1R,2R)-substrate with an enantiomeric excess greater than 99%, while the (1S,2S)-acid product was obtained with a 91% ee. researchgate.net

Interactive Data Table: Enantioselective Hydrolysis of a trans-Cyclopropane Dicarboxylate Derivative

SubstrateEnzyme/MicroorganismProductEnantiomeric Excess (ee) of ProductEnantiomeric Excess (ee) of Unreacted Substrate
Methyl (±)-trans-2-carbamoylcyclopropanecarboxylateRhodococcus rhodochrous IFO 15564(1S,2S)-2-carbamoylcyclopropanecarboxylic acid91%>99% ((1R,2R)-ester)

This table presents data for a related trans-isomer to illustrate the potential for high enantioselectivity in enzymatic transformations of cyclopropane dicarboxylates.

Influence of Substituents on Reactivity and Selectivity

The introduction of substituents on the cyclopropane ring or modification of the ester groups of this compound can significantly influence both the reactivity of the molecule and the stereochemical outcome of its reactions.

Influence of Ring Substituents:

Substituents on the cyclopropane ring can exert both steric and electronic effects. Steric hindrance can direct an incoming reagent to the less hindered face of the molecule, leading to diastereoselectivity. For example, in non-enzymatic reactions, a bulky substituent at the C3 position would likely direct a nucleophilic attack on one of the ester carbonyls from the opposite face.

Influence of Functional Groups as Directing Groups:

The ester groups themselves, or their derivatives such as amides, can act as directing groups in certain reactions. The ability of a functional group to coordinate with a reagent or catalyst can control the facial selectivity of a reaction. For instance, the diastereoselective reactions of cyclopropenes have been shown to be directed by an amide functionality. ku.edu In these cases, the amide group can chelate to a metal catalyst, delivering the reagent to one face of the cyclopropane ring with high selectivity. ku.edu This principle can be extended to derivatives of this compound where one or both ester groups are converted to amides.

For example, in the directed hydrogenation of cyclopropenes, a carboxamide group can chelate to a heterogeneous catalyst, leading to cis-hydrogenation from the same face as the directing group. ku.edu Similarly, in directed additions to the cyclopropane ring (if the ring were appropriately activated), an amide derivative could control the stereochemistry of the incoming nucleophile.

Influence on Enzymatic Reactions:

In the context of enzymatic hydrolysis, the nature of the ester group (e.g., methyl, ethyl, or more complex alcohols) can impact the rate and selectivity of the reaction. The size and shape of the ester's alkyl group must be compatible with the binding pocket of the enzyme's active site. Changes in the ester group can therefore be used to "tune" the substrate for optimal recognition and transformation by a particular enzyme, such as PLE.

Interactive Data Table: Hypothetical Influence of Amide Directing Group on Diastereoselectivity

Substrate DerivativeReactionProposed Directing GroupExpected Major Diastereomer
cis-1-Carbamoyl-2-(ethoxycarbonyl)cyclopropaneCatalytic HydrogenationAmideProduct from hydrogen addition syn to the amide group
cis-N,N-diethylcyclopropane-1,2-dicarboxamideDirected Lithiation-AlkylationAmideProduct from alkylation syn to the chelating amide

This table is illustrative and based on established principles of directed reactions in related systems.

Spectroscopic and Computational Studies on Diethyl Cis Cyclopropane 1,2 Dicarboxylate

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to the definitive identification and structural elucidation of diethyl cis-cyclopropane-1,2-dicarboxylate. Techniques such as NMR, IR, and mass spectrometry offer unique insights into the molecular framework, while X-ray crystallography provides precise solid-state structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms in the molecule and, crucially, confirms the cis relative stereochemistry of the two ester groups. researchgate.net

In the ¹H NMR spectrum, the protons of the cyclopropane (B1198618) ring exhibit a characteristic splitting pattern. Due to the cis configuration, the methine protons (CH-COOEt) and the methylene (B1212753) protons (CH₂) of the ring form a complex spin system. The coupling constants (J-values) between these protons are diagnostic for their spatial relationships. Vicinal coupling constants (³J) in cyclopropanes are stereospecific; the ³J(cis) value is typically larger than the ³J(trans) value. This difference allows for the clear differentiation between the cis and trans diastereomers. dtic.mil The ethyl groups give rise to a characteristic quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). researchgate.net

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons of the ester groups, the methine and methylene carbons of the cyclopropane ring, and the carbons of the ethyl groups. The chemical shifts of the cyclopropyl (B3062369) carbons are notably upfield compared to their acyclic counterparts, a consequence of the ring strain and unique hybridization of the cyclopropane ring. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
-COO CH₂CH₃ ~4.1 Quartet ~60-61
-COOCH₂CH₃ ~1.2 Triplet ~14
Ring CH-COOEt ~1.8-2.0 Multiplet ~23-25
Ring CH₂ ~1.2-1.4 Multiplet ~15-17
C =O - - ~170-172

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the ester groups. This peak typically appears in the region of 1720-1740 cm⁻¹.

Other significant absorptions include C-H stretching vibrations. The C-H bonds of the cyclopropane ring often show a characteristic band at a higher frequency (~3050-3080 cm⁻¹) than the C-H bonds of the alkyl chains (~2850-3000 cm⁻¹). The presence of the C-O single bond stretching of the ester functionality is also observable in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Table 2: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency (cm⁻¹) Intensity
C=O (Ester) Stretch 1720 - 1740 Strong
C-H (Cyclopropane) Stretch 3050 - 3080 Medium
C-H (Alkyl) Stretch 2850 - 3000 Medium-Strong

Mass spectrometry (MS) provides information about the molecular weight and structural features of the molecule through analysis of its fragmentation patterns. For this compound (C₉H₁₄O₄), the molecular weight is 186.20 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 186 may be observed, confirming the molecular weight. nih.gov

The fragmentation of esters is well-characterized. Common fragmentation pathways for this compound include the loss of an ethoxy group (-OCH₂CH₃) to give a peak at m/z = 141, or the loss of an ethoxycarbonyl group (-COOCH₂CH₃) resulting in a fragment at m/z = 113. Another typical fragmentation is the McLafferty rearrangement, if sterically possible, which can lead to characteristic neutral losses. The fragmentation pattern will also show peaks corresponding to the ethyl group (m/z = 29) and further breakdown of the cyclopropane ring structure. libretexts.orgmiamioh.edu

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Identity Neutral Loss
186 [M]⁺ -
141 [M - OCH₂CH₃]⁺ C₂H₅O
113 [M - COOCH₂CH₃]⁺ C₃H₅O₂

X-ray crystallography offers the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While obtaining a suitable single crystal of the oily this compound can be challenging, analysis of related crystalline cyclopropane derivatives provides invaluable insight into the expected solid-state conformation.

Studies on similar structures, such as diethyl 3-(3-chlorophenyl)-2,2-dicyanocyclopropane-1,1-dicarboxylate, reveal precise bond lengths, bond angles, and torsional angles. researchgate.net For this compound, a crystal structure would confirm the cis relationship between the two ester substituents, showing them both oriented on the same face of the three-membered ring. It would also detail the exact conformation of the flexible ethyl ester chains and how the molecules pack together in the crystal lattice through intermolecular interactions. researchgate.net

Computational Chemistry and Theoretical Investigations

Computational chemistry serves as a powerful complement to experimental studies, providing deep insights into reaction mechanisms, stereoselectivity, and electronic structure that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions, such as the cyclopropanation reactions that form this compound. DFT calculations can model the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. nih.govacs.org

In the context of forming the cyclopropane ring, DFT studies are crucial for understanding the origins of diastereoselectivity (i.e., the preference for the cis or trans product). acs.orgnih.gov By calculating the activation energies for the different pathways leading to the cis and trans isomers, researchers can predict which product will be favored kinetically. These calculations often reveal that steric hindrance between the substituents on the alkene and the carbene precursor during the transition state determines the stereochemical outcome. nih.govnih.gov For example, in metal-catalyzed cyclopropanations, DFT can elucidate how the catalyst, substrate, and carbene interact, guiding the stereoselective formation of the cis isomer. acs.orgrsc.org The calculations can also explain the regioselectivity of the reaction when the reacting alkene has multiple double bonds.

Studies on Bonding in Cyclopropane Systems (e.g., Coulson-Moffitt and Walsh Models)

The unique three-membered ring of this compound presents a significant challenge to simple bonding theories due to extreme angle strain. The internal C-C-C bond angles are constrained to 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms. dalalinstitute.com To explain the stability and electronic structure of such systems, two primary models have been developed: the Coulson-Moffitt model and the Walsh model. wiley.com

Coulson-Moffitt Model: Proposed by Coulson and Moffitt, this model retains the concept of sp³ hybridization but postulates that the carbon-carbon bonds are not straight lines connecting the nuclei. slideshare.net Instead, to accommodate the 60° angle, the hybrid orbitals used for C-C bonding are directed outwards from the internuclear axis, resulting in what are commonly known as "bent bonds" or "banana bonds". wiley.comslideshare.net This leads to several key consequences:

Reduced Orbital Overlap: The overlap between the carbon orbitals is less effective than in a typical alkane C-C bond, making the bonds weaker and the molecule more reactive. slideshare.net

Increased p-character: The C-C bonds possess a higher degree of p-character compared to a standard sp³-sp³ sigma bond. wiley.com

Increased s-character: Consequently, the orbitals forming the C-H bonds have a greater s-character, making them shorter and stronger. wiley.com

X-ray crystallography data for cyclopropane derivatives confirm this model by showing deformation in the electron density of the C-C bond, located outside the triangle formed by the three carbon atoms. wiley.com

Walsh Model: The Walsh model offers a molecular orbital (MO) perspective. chempedia.info It assumes that the carbon atoms in the cyclopropane ring are sp² hybridized. wiley.com

Each carbon atom uses two of its sp² hybrid orbitals to form sigma bonds with two hydrogen atoms (or, in the case of this compound, with one hydrogen and one adjacent carbon of a substituent).

The third sp² hybrid orbital from each carbon is directed towards the center of the ring. These three orbitals combine to form a set of three molecular orbitals.

The remaining p-orbital on each carbon atom lies in the plane of the ring. These three p-orbitals overlap to form another set of three molecular orbitals. wiley.com

This model successfully explains the high electron density in the center of the ring and the "pi-like" character of cyclopropane, which allows it to engage in conjugation with adjacent π-acceptor substituents like the carbonyl groups in this compound. wiley.com The conjugation with the two cis-ester groups is expected to influence the bond lengths within the cyclopropane ring, typically causing a lengthening of the adjacent C1-C2 bond and a shortening of the distal C2-C3 and C1-C3 bonds. wiley.com

ModelHybridization AssumedC-C Bond DescriptionKey Feature
Coulson-Moffitt sp³Formed from overlap of orbitals directed outside the internuclear axis."Bent Bonds" or "Banana Bonds" wiley.comslideshare.net
Walsh sp²A combination of a central three-center MO and peripheral MOs from p-orbital overlap.Explains π-like character and substituent effects wiley.comchempedia.info

Conformational Analysis and Energy Minimization

The conformational landscape of this compound is dominated by the rigid cyclopropane ring and the rotational possibilities of the two bulky ethyl ester substituents. The cis-configuration places these two groups on the same face of the ring, leading to significant potential for steric hindrance.

The primary source of strain in the parent cyclopropane ring is angle strain from the 60° C-C-C angles and torsional strain from the eclipsing of adjacent C-H bonds. dalalinstitute.com For this compound, additional steric and torsional strains arise from the interactions of the two ester groups.

Computational energy minimization studies focus on identifying the most stable conformations by calculating the potential energy associated with different spatial arrangements. For this molecule, the key dihedral angles are those around the C(ring)-C(carbonyl) bonds. The rotation of the ester groups aims to minimize steric repulsion between them while optimizing any potential electronic interactions.

Several plausible conformers can be envisioned, primarily differing in the orientation of the carbonyl (C=O) groups relative to the cyclopropane ring. The two ester groups can rotate to adopt syn- or anti-periplanar arrangements with respect to the adjacent C-C ring bonds. Due to the cis-stereochemistry, conformations that place the bulky ethyl groups far from each other would be energetically favored. A likely low-energy conformation would involve the two ester groups oriented in opposite directions to minimize dipole-dipole and steric interactions.

Conformer DescriptionExpected Relative EnergyPrimary Strain Type
Ester groups oriented away from each otherLowMinimized Steric/Torsional
Ester groups oriented towards each otherHighHigh Steric/Torsional
One ester group eclipsing a ring C-H bondIntermediateTorsional

Analysis of Electronic Properties and Molecular Orbitals

The electronic properties of this compound are a direct consequence of its unique bonding. The Walsh model, in particular, provides a framework for understanding its molecular orbitals (MOs). The high p-character of the cyclopropane C-C bonds allows the ring to act as a σ-donor and participate in conjugation with the attached π-systems of the two carbonyl groups. wiley.com

This interaction is a defining feature of the molecule's electronic structure. The highest occupied molecular orbitals (HOMOs) of the cyclopropane ring can overlap with the lowest unoccupied molecular orbitals (LUMOs) of the carbonyl groups. This HOMO-LUMO interaction leads to a delocalization of electron density and a stabilization of the system.

Computational studies would reveal the energies and compositions of the frontier molecular orbitals:

HOMO (Highest Occupied Molecular Orbital): Expected to have significant contributions from the Walsh orbitals of the cyclopropane ring, specifically the C-C bonds. It represents the region of highest electron density and is the primary site for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): Expected to be localized primarily on the π* anti-bonding orbitals of the two carbonyl groups. This is the most likely site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. The presence of the two electron-withdrawing ester groups is expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted cyclopropane.

Molecular OrbitalExpected Primary LocationRole in Reactivity
HOMO C-C bonds of the cyclopropane ringSite of electron donation / Electrophilic attack
LUMO π* orbitals of the carbonyl (C=O) groupsSite of electron acceptance / Nucleophilic attack

Applications of Diethyl Cis Cyclopropane 1,2 Dicarboxylate in Chemical Synthesis and Research

Role in Medicinal Chemistry and Biological Studies

The inherent reactivity and defined stereochemistry of diethyl cis-cyclopropane-1,2-dicarboxylate and its derivatives make them valuable tools in medicinal chemistry and for the investigation of biological processes.

The cyclopropane (B1198618) ring is a bioisostere for other chemical groups and can be incorporated into molecules to enhance their biological activity. This compound serves as a starting point for the synthesis of various bioactive molecules, including enzyme inhibitors and nucleoside analogues. marquette.edunih.govnih.gov

Cyclopropane-1,2-dicarboxylic acids have been identified as potent inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis in bacteria and plants. nih.govtandfonline.com These inhibitors are being investigated as potential new antibacterial agents. nih.gov The synthesis of these inhibitors often involves the hydrolysis of the corresponding diethyl esters. tandfonline.com

Nucleoside analogues are crucial in the development of antiviral and anticancer therapies. nih.gov The rigid cyclopropane framework can be used to create conformationally restricted nucleoside analogues, which can exhibit improved binding to target enzymes or receptors. While the direct use of this compound in the synthesis of specific nucleoside analogues is not detailed in the provided results, its structural motif is relevant to the design of such compounds.

Bioactive Molecule Class Role of Cyclopropane Moiety Therapeutic Area
Enzyme InhibitorsMimicking substrate or transition state, providing rigidity for optimal bindingAntibacterial, Anticancer
Nucleoside AnaloguesConformational restriction of the sugar mimicAntiviral, Anticancer

Cyclopropane-1,2-dicarboxylic acids, derived from the corresponding diethyl ester, are valuable tools for studying the mechanisms of enzymes like O-acetylserine sulfhydrylase (OASS). nih.govtandfonline.com These compounds have been shown to bind to the active site of OASS isoforms with high affinity, in the nanomolar range. tandfonline.comnih.gov

Biophysical techniques such as Saturation Transfer Difference NMR (STD-NMR) and fluorimetric methods have been used in conjunction with these cyclopropane-based inhibitors to characterize the interactions between the small molecule and the enzyme. nih.govtandfonline.com These studies provide insights into the binding mode of the inhibitors and the conformational changes that occur in the enzyme upon binding. nih.gov This information is crucial for the rational design of more potent and selective inhibitors. The cyclopropane scaffold has been shown to be a key structural feature for the inhibitory activity against OASS. nih.gov

Industrial Applications and Material Science

The utility of this compound in an industrial context is primarily as a versatile building block and intermediate for the synthesis of more complex molecules.

This compound serves as a valuable intermediate in the synthesis of specialty chemicals, particularly within the pharmaceutical sector. alfachemch.comprotheragen.ai The rigid cyclopropane scaffold allows for the precise spatial arrangement of functional groups, a critical feature in the design of bioactive molecules. While many industrial applications focus on the broader class of cyclopropane derivatives, the cis-isomer is specifically noted for its role as a pharmaceutical intermediate. alfachemch.com

The unique structure of cyclopropane dicarboxylates is incorporated into the synthesis of advanced molecules where the cyclopropane ring may be retained to provide conformational rigidity or opened to generate a specific linear carbon chain with controlled stereochemistry. For instance, related cyclopropane-1,1-dicarboxylates are known intermediates in the synthesis of pharmaceuticals such as the anti-asthmatic drug Montelukast and the non-steroidal anti-inflammatory drug Ketorolac. ganeshremedies.comganeshremedies.com This highlights the established role of the cyclopropane dicarboxylate motif as a precursor to high-value specialty chemicals.

The transition toward sustainable chemical manufacturing has spurred interest in producing existing and novel chemicals from renewable biomass rather than petrochemical feedstocks. nih.gov While direct, large-scale production of this compound from biomass is not yet a widespread industrial process, its synthesis is intrinsically linked to precursors that can be derived from renewable resources.

The common laboratory and industrial synthesis of this compound involves the cyclopropanation of diethyl maleate (B1232345). Diethyl maleate is derived from maleic acid, which can be produced from bio-based platform chemicals. One significant pathway involves the dehydration of C5 sugars (abundant in hemicellulose) to furfural, which can then be oxidized to maleic acid. rsc.org This positions this compound as a potential second-generation bio-based chemical. Furthermore, itaconic acid, a 5-carbon dicarboxylic acid produced directly by the fermentation of sugars, is recognized by the US Department of Energy as a top-12 bio-based building block chemical and serves as a substitute for petroleum-derived unsaturated acids in polymer applications. nih.gov Research into converting such bio-based platform chemicals into a wider array of specialty molecules could establish a fully renewable pathway to cyclopropane derivatives like this compound for use in "green" polymers and materials. whiterose.ac.uk

Analytical and Mechanistic Research Applications

In academic and industrial research, this compound and its precursors are instrumental in the development of new synthetic methods and the fundamental study of chemical reactivity.

The synthesis of the cyclopropane ring is a fundamental transformation in organic chemistry, and significant research is dedicated to developing new, more efficient, and stereoselective cyclopropanation methods. researchgate.net The reaction of diethyl maleate with a carbene source to produce this compound is a key benchmark reaction used to assess the efficacy of new catalysts and protocols.

Researchers use this model reaction to study various aspects of newly developed methods:

Catalyst Efficiency: Evaluating the turnover number and frequency of new transition-metal catalysts (e.g., based on cobalt, palladium, or rhodium) for carbene transfer reactions. researchgate.netnih.gov

Diastereoselectivity: The reaction can theoretically yield both cis and trans products. Methodologies are developed and optimized to selectively produce the cis isomer over the trans.

Enantioselectivity: In asymmetric catalysis, chiral catalysts are designed to produce one enantiomer of the cyclopropane product preferentially over the other. wiley-vch.dersc.org The cyclopropanation of diethyl maleate is a crucial test for the effectiveness of these chiral catalysts. dicp.ac.cn

Classic and modern cyclopropanation techniques, such as the Simmons-Smith reaction and Michael-initiated ring-closure (MIRC) reactions, are often refined and tested using substrates like diethyl maleate, making the synthesis of the title compound a cornerstone of methodological development. rsc.orgnih.gov The compound itself is also used directly in the synthetic preparation of other molecules via intermolecular metal-catalyzed carbenoid cyclopropanations. alfachemch.com

Table 1: Examples of Cyclopropanation Methods Investigated Using Related Substrates
Reaction TypeKey Reagents/CatalystsFocus of DevelopmentReference
Simmons-Smith ReactionDiethylzinc (Et₂Zn), Diiodomethane (CH₂I₂)Stereocontrol using chiral auxiliaries, cyclopropanation of less reactive alkenes. nih.gov
Michael-Initiated Ring-Closure (MIRC)Chiral Phase-Transfer Catalysts (e.g., Cinchona alkaloids)High enantioselectivity and diastereoselectivity for cis-cyclopropanes. rsc.org
Transition Metal-Catalyzed Carbene TransferDiazoesters (e.g., Ethyl Diazoacetate), Cobalt or Palladium complexesRegioselectivity with dienes, atom efficiency, compatibility with functional groups. researchgate.netnih.gov
Biocatalytic CyclopropanationEngineered Heme Enzymes (e.g., P450), Ethyl DiazoacetateHigh diastereo- and enantioselectivity under mild, environmentally friendly conditions. wpmucdn.com

This compound belongs to a class of molecules known as donor-acceptor (D-A) cyclopropanes. The cyclopropane ring acts as a sigma-donor, while the two electron-withdrawing ester groups function as acceptors. This electronic arrangement, combined with the high ring strain (approximately 27 kcal/mol), makes the molecule susceptible to ring-opening reactions, providing a pathway to diverse molecular structures.

A significant area of research involves the use of Lewis acids to catalyze the ring-opening of such cyclopropanes. uni-regensburg.de The choice of Lewis acid can profoundly influence the reaction's outcome, allowing chemists to selectively generate different products from the same starting material. Mechanistic studies focus on understanding how the catalyst and substrate interact to control the reaction pathway. For example, reacting donor-acceptor cyclopropanes with strong Lewis acids like tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄) can lead to different products, such as cyclopentenes (via vinylcyclopropane–cyclopentene (B43876) rearrangement) or linear E,E-1,3-dienes (via proton elimination), respectively. nih.govacs.org The cis stereochemistry of the starting material is critical as it directly influences the stereochemistry of the resulting product, making these studies essential for developing predictable and stereoselective synthetic methods.

Table 2: Lewis Acid-Mediated Ring-Opening Reactions of Donor-Acceptor Cyclopropane Dicarboxylates
Lewis Acid CatalystTypical Reaction PathwayResulting Product ClassReference
Tin(IV) Chloride (SnCl₄)Ring-opening followed by intramolecular cyclizationCyclopentene derivatives acs.org
Titanium(IV) Chloride (TiCl₄)Ring-opening followed by proton eliminationStereoselective E,E-1,3-diene derivatives acs.org
Ytterbium(III) Triflate (Yb(OTf)₃)Ring-opening followed by [3+2] cycloaddition with a nucleophileSubstituted five-membered heterocycles (e.g., dihydrothiophenes) uni-regensburg.de
Tantalum(V) Chloride (TaCl₅)Ring-opening and reaction with aldehydesSubstituted tetrahydronaphthalenes nih.gov

Q & A

Q. Table 1. Comparative Physicochemical Properties

PropertyThis compoundDiethyl trans-4-cyclohexene-1,2-dicarboxylate
Molecular Weight (g/mol)226.27228.28
Density (g/cm³)1.0871.12 (estimated)
Boiling Point (°C)293.5290–300
logP1.6952.1
Key Spectral FeaturesCyclopropane δ ~1.5-2.5 ppm (¹H NMR)Cyclohexene δ ~5.5-6.0 ppm (¹H NMR)
Source :

Q. Table 2. Solvent Optimization in Synthesis

Solvent SystemYield (%)Purity (%)Notes
DMF68>95High solubility, easy isolation
THF/DMF (1:1)7290Balanced kinetics and purity
EtOH/H₂SO₄5585Requires reflux conditions
Source :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.